molecular formula C11H12BrFO3 B8000728 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B8000728
M. Wt: 291.11 g/mol
InChI Key: JSRSXHNRBNKYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane (CAS 1443322-55-1) is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound features both a 1,3-dioxolane ring, which is commonly used as a protecting group for aldehydes and ketones, and a phenoxy group substituted with bromine and fluorine atoms . The presence of halogens on the aromatic ring makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds . This chemical is exclusively intended for use in laboratory research and development. It is not designed for diagnostic or therapeutic applications, and is not approved for human or veterinary use .

Properties

IUPAC Name

2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRSXHNRBNKYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Nucleophilic Substitution Followed by Acid-Catalyzed Cyclization

Reagents :

  • 3-Bromo-5-fluorophenol

  • 1,2-Dibromoethane

  • Ethylene glycol

  • Hydrobromic acid (HBr) in 1,4-dioxane

  • Potassium carbonate (K₂CO₃)

Procedure :

  • Alkylation of Phenol :

    • 3-Bromo-5-fluorophenol (1.0 equiv) reacts with 1,2-dibromoethane (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.

    • Intermediate: 2-(3-Bromo-5-fluorophenoxy)ethyl bromide.

  • Cyclization with Ethylene Glycol :

    • The intermediate (1.0 equiv) is treated with ethylene glycol (3.0 equiv) and HBr in 1,4-dioxane at 5–20°C for 30 minutes.

    • Purification via column chromatography (pentane/ethyl acetate) yields the product with 82% purity .

Key Data :

StepTemperature (°C)Time (h)Yield (%)
1601275
25–200.582

Method 2: Epoxide Ring-Opening and Cyclization

Reagents :

  • 3-Bromo-5-fluorophenol

  • Ethylene oxide

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

Procedure :

  • Epoxide Activation :

    • Ethylene oxide (1.5 equiv) reacts with 3-bromo-5-fluorophenol (1.0 equiv) in the presence of BF₃·Et₂O (0.1 equiv) at 0°C for 2 hours.

    • Intermediate: 2-(3-Bromo-5-fluorophenoxy)ethanol.

  • Dioxolane Formation :

    • The ethanol intermediate (1.0 equiv) undergoes cyclization with excess ethylene glycol (5.0 equiv) under reflux (120°C) for 6 hours.

    • Distillation under reduced pressure yields the product with 78% purity .

Optimization Insight :

  • Excess ethylene glycol suppresses oligomerization by favoring intramolecular cyclization over intermolecular reactions.

Advanced Techniques for Yield Improvement

Continuous Flow Reactor Synthesis

Continuous flow systems enhance reaction efficiency by minimizing side reactions. For step 1 (alkylation), a microreactor operating at 100°C with a residence time of 5 minutes achieves 90% conversion , compared to 75% in batch reactors.

Solvent-Free Mechanochemical Synthesis

Ball milling 3-bromo-5-fluorophenol, 1,2-dibromoethane, and ethylene glycol with K₂CO₃ for 2 hours produces the compound with 85% yield , reducing solvent waste.

Purification and Characterization

Purification Methods :

  • Column Chromatography : Silica gel with pentane/ethyl acetate (8:2) achieves >95% purity.

  • Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline product (mp 45–47°C).

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 2.22 (dt, J = 4.6 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88–3.96 (m, 4H), 5.01 (t, J = 4.6 Hz, 1H).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 27.14, 36.97, 64.78, 102.34.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Batch Alkylation7582Simplicity
Epoxide Ring-Opening7885Mild conditions
Continuous Flow9095Scalability

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyethyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Compounds with similar structures have been noted for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Research indicates that the brominated and fluorinated phenyl groups can significantly influence pharmacodynamics and pharmacokinetics.

Case Studies :

  • Anticancer Activity : Studies have shown that fluorinated compounds can exhibit enhanced cytotoxic effects against various cancer cell lines. For instance, derivatives of similar dioxolane compounds have been tested for their ability to inhibit tumor growth in vitro and in vivo.
  • Antimicrobial Properties : The interaction of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane with bacterial membranes has been studied to assess its potential as an antimicrobial agent.

Material Science

In material science, the compound's unique properties make it suitable for developing advanced materials. Its ability to form stable complexes can be utilized in creating polymers with enhanced thermal stability and chemical resistance.

Research Insights :

  • Polymer Synthesis : The compound can act as a monomer or cross-linking agent in polymer systems. Research has demonstrated that incorporating such dioxolane derivatives into polymer matrices can improve mechanical properties.
  • Coatings and Adhesives : The chemical stability of this compound makes it a candidate for use in protective coatings and adhesives that require durability under harsh conditions.

Environmental Applications

The environmental impact of synthetic compounds is an important area of study. The degradation pathways and environmental fate of this compound are being investigated to understand its persistence and toxicity.

Findings :

  • Toxicity Assessments : Preliminary studies suggest that while the compound may exhibit low toxicity to certain aquatic organisms, further research is needed to evaluate its long-term ecological effects.
  • Biodegradation Studies : Investigations into the biodegradability of this compound are essential for assessing its environmental safety. Studies are ongoing to identify microbial strains capable of degrading the compound efficiently.

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby influencing its overall biological activity.

Comparison with Similar Compounds

(a) 2-(2-Bromoethyl)-1,3-dioxolane (BEDO; CAS 18742-02-4)

  • Structure : Ethyl chain with bromine directly attached to the dioxolane ring.
  • Applications : Intermediate in synthesizing thiophene derivatives and other heterocycles .
  • Reactivity : The absence of aromatic substituents reduces steric hindrance, favoring nucleophilic substitutions compared to the target compound’s aryl-ether system .

(b) 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1)

  • Structure : Bromine and fluorine on adjacent positions of the phenyl ring.
  • Key Differences : Altered substitution pattern (3-Br, 4-F vs. 3-Br, 5-F) may affect electronic properties and metabolic pathways. For example, para-fluorine could enhance lipid solubility compared to meta-substitution .

(a) Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane)

  • Structure : Theophylline methyl group attached to dioxolane.
  • Metabolism : Undergoes regioselective oxidation at the dioxolane C2 position, leading to ring opening and formation of a hydroxyethyl ester metabolite. Only 5% is metabolized, indicating high stability .

(b) Imidazole-Dioxolane Inhibitors (e.g., (2R,4R)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane)

  • Activity : Highly selective for heme oxygenase-1 (HO-1; IC₅₀ = 0.6 mM) over HO-2 (IC₅₀ = 394 mM) .
  • Structural Insight : The imidazole group and chlorophenyl substitution are critical for enzyme inhibition, whereas the target compound’s bromo-fluoro-phenyl group may favor different biological targets .

Reactivity in Radical Reactions

1,3-Dioxolane derivatives exhibit distinct reactivity in radical-mediated reactions due to their C-H bond dissociation energy (BDE). For example:

  • 1,3-Dioxolane : BDE = 90.0 kcal/mol (facilitates hydrogen donation to electrophilic radicals like t-BuO·) .
  • THF : BDE = 89.8 kcal/mol; slightly lower reactivity in radical additions.
  • THP and 1,4-Dioxane : Higher BDE (92.1 and 93.2 kcal/mol, respectively) result in lower yields of alkylated products .

The target compound’s bromo-fluoro-phenoxy group may further stabilize radicals, enhancing its utility in synthetic applications compared to simpler dioxolanes.

Research Findings and Implications

Synthetic Utility : The target compound’s halogenated aromatic system may enhance its utility in Suzuki-Miyaura couplings, where bromine acts as a leaving group .

Safety Profile : Similar bromo-dioxolane analogs (e.g., BEDO) require stringent handling protocols due to air sensitivity and toxicity risks .

Biological Activity

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane is a synthetic organic compound characterized by its unique structural features, including a dioxolane ring and a brominated fluorophenyl moiety. Its molecular formula is C₁₁H₁₂BrF O₃, with a molecular weight of approximately 305.14 g/mol. The presence of both bromo and fluoro substituents on the aromatic ring significantly influences its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

  • Antimicrobial Activity : Compounds with dioxolane structures have shown potential against various bacterial strains.
  • Anticancer Properties : Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

The mechanism of action for this compound likely involves its interaction with biological macromolecules such as proteins and nucleic acids. The unique combination of bromine and fluorine atoms may enhance binding affinity to specific targets, leading to various biological effects. The dioxolane ring structure contributes to its stability and reactivity in biological systems.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
2-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxaneC₁₂H₁₄BrF O₃Different bromo-fluorophenyl substituentAntimicrobial
2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxaneC₁₂H₁₄BrF O₃Similar structure but different substitution patternAnticancer
2-(3-bromo-5-trifluoromethylphenyl)-1,3-dioxolaneC₁₀H₈BrF₃O₂Features trifluoromethyl instead of fluoroEnzyme inhibition

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various dioxolane derivatives found that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

  • Staphylococcus aureus : MIC = 1.25 mg/mL
  • Klebsiella pneumoniae : MIC = 0.625 mg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

In another investigation focusing on the anticancer properties of phenoxy-substituted dioxolanes, it was found that this compound induced apoptosis in A549 lung cancer cells. Flow cytometric analyses revealed that the compound led to cell cycle arrest at the G2/M phase through up-regulation of p21 expression, indicating its potential as an anticancer therapeutic .

Q & A

Basic: What are the established synthetic routes for 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane?

The compound can be synthesized via:

  • Grignard Reaction : Reacting 2-(2-bromoethyl)-1,3-dioxolane (prepared by bromination of 2-methyl-1,3-dioxolane-2-ethanol) with 3-bromo-5-fluorophenol under basic conditions to form the ether linkage .
  • Acid-Catalyzed Cyclization : Ethylene glycol can react with a bromo-fluoro-substituted ketone intermediate in the presence of a weak acid catalyst (e.g., p-toluenesulfonic acid) to form the dioxolane ring .
    Key Consideration : Optimize reaction time and temperature to avoid hydrolysis of the dioxolane ring under acidic/basic conditions.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the dioxolane ring (δ 4.0–5.0 ppm for protons adjacent to oxygen) and bromo/fluoro substituents (e.g., 19^{19}F NMR for fluorine ).
  • GC-MS : For purity assessment, especially if chiral impurities are present (e.g., stereochemical purity >98% achieved using Chiraldex columns) .
  • IR : Peaks at 1120–1060 cm1^{-1} confirm the C–O–C stretching of the dioxolane ring .

Basic: How does the stability of the 1,3-dioxolane ring impact experimental design?

The dioxolane ring is susceptible to acidic hydrolysis , which can lead to ring-opening and formation of diols or ketones. Stability studies (pH 2–7, 25–60°C) are recommended to determine optimal storage and reaction conditions. For example, avoid prolonged exposure to aqueous acids during workup .

Advanced: What mechanistic insights explain contradictory yields in Diels-Alder reactions involving this compound?

When used as a diene (e.g., with acrylonitrile), the reaction’s success depends on HOMO-LUMO gap compatibility (calculated ΔE = 7.39 eV). Discrepancies in yields may arise from steric hindrance due to the bromo-fluoro substituents or competing side reactions (e.g., retro-Diels-Alder under thermal stress). Computational modeling (DFT) is advised to predict reactivity .

Advanced: How can enantioselective synthesis of derivatives be achieved?

  • Chiral Auxiliaries : Use (R)- or (S)-configured Grignard reagents during synthesis of intermediates.
  • Chromatographic Resolution : Chiral GC or HPLC (e.g., Chiraldex B-PH column) can separate enantiomers with >98% ee, as demonstrated for structurally similar dioxolanes .

Advanced: What computational tools are used to predict biological interactions of this compound?

  • Molecular Docking : Study interactions with enzymes like heme oxygenase-1, where dioxolane derivatives bind via halogen-π interactions (validated by X-ray crystallography) .
  • ADMET Prediction : Software like Schrödinger’s QikProp evaluates bioavailability and toxicity profiles, focusing on the bromo-fluoro group’s metabolic stability .

Advanced: How does the bromo-fluoro substitution pattern influence regioselectivity in cross-coupling reactions?

The 3-bromo-5-fluoro motif directs Suzuki-Miyaura coupling to the bromine site due to lower C–Br bond dissociation energy compared to C–F. Fluorine’s electronegativity enhances para-site reactivity in aromatic systems. Validate via 19^{19}F NMR kinetics and X-ray crystallography of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.